2-Chlorobenzothiazole-6-carbonitrile 2-Chlorobenzothiazole-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 80945-83-1
VCID: VC3752612
InChI: InChI=1S/C8H3ClN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H
SMILES: C1=CC2=C(C=C1C#N)SC(=N2)Cl
Molecular Formula: C8H3ClN2S
Molecular Weight: 194.64 g/mol

2-Chlorobenzothiazole-6-carbonitrile

CAS No.: 80945-83-1

Cat. No.: VC3752612

Molecular Formula: C8H3ClN2S

Molecular Weight: 194.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorobenzothiazole-6-carbonitrile - 80945-83-1

Specification

CAS No. 80945-83-1
Molecular Formula C8H3ClN2S
Molecular Weight 194.64 g/mol
IUPAC Name 2-chloro-1,3-benzothiazole-6-carbonitrile
Standard InChI InChI=1S/C8H3ClN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H
Standard InChI Key DHBTVASVKVLZBJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C#N)SC(=N2)Cl
Canonical SMILES C1=CC2=C(C=C1C#N)SC(=N2)Cl

Introduction

Chemical Properties and Structure

Basic Information

2-Chlorobenzothiazole-6-carbonitrile is identified by the CAS Registry Number 80945-83-1 and is recognized by various synonyms in chemical databases. The compound has a defined molecular structure with specific identifiers that facilitate its recognition in scientific literature and chemical repositories.

Table 1: Identification Parameters of 2-Chlorobenzothiazole-6-carbonitrile

ParameterInformation
CAS Number80945-83-1
Molecular FormulaC8H3ClN2S
Molecular Weight194.6408 g/mol
IUPAC Name2-chloro-1,3-benzothiazole-6-carbonitrile
EC Number811-579-1
MDL NumberMFCD09743933
DSSTox Substance IDDTXSID30621202
InChIKeyDHBTVASVKVLZBJ-UHFFFAOYSA-N

Structural Representation

The molecular structure of 2-Chlorobenzothiazole-6-carbonitrile consists of a benzothiazole core with specific functional groups. The benzothiazole scaffold contains a benzene ring fused to a thiazole ring, creating a bicyclic heterocyclic system. The chlorine atom is positioned at the 2-carbon of the thiazole ring, while the nitrile group is attached to the 6-position of the benzene portion.

Various notation systems are used to represent this structure:

  • SMILES: C1=CC2=C(C=C1C#N)SC(=N2)Cl

  • InChI: InChI=1S/C8H3ClN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H

Physical Properties

2-Chlorobenzothiazole-6-carbonitrile possesses distinctive physical and chemical properties that influence its behavior in chemical reactions, handling requirements, and storage conditions.

Table 2: Physical and Chemical Properties of 2-Chlorobenzothiazole-6-carbonitrile

PropertyValue
Physical StateSolid
Density1.51 g/cm³
Boiling Point336.6±15.0 °C (Predicted)
Flash Point157.367°C
Vapor Pressure0 mmHg at 25°C
pKa-2.07±0.10 (Predicted)
Refractive Index1.7
Storage ConditionUnder inert gas (nitrogen or argon) at 2-8°C
Hazard StatementDescriptionClassification
H301+H311+H331Toxic if swallowed, in contact with skin or if inhaledAcute toxicity (oral, dermal, inhalation)
H315Causes skin irritationSkin corrosion/irritation
H319Causes serious eye irritationSerious eye damage/eye irritation
H335May cause respiratory irritationSpecific target organ toxicity, single exposure

The compound is associated with the GHS07 hazard pictogram, indicating its potential for acute toxicity and irritation properties .

Analytical Characterization

Mass Spectrometry Data

The analytical characterization of 2-Chlorobenzothiazole-6-carbonitrile includes various spectroscopic techniques, particularly mass spectrometry. Collision cross-section (CCS) data provides valuable information for mass spectrometric analysis and compound identification.

Table 4: Predicted Collision Cross Section Data for Mass Spectrometry Analysis

Adductm/zPredicted CCS (Ų)
[M+H]⁺194.97783132.6
[M+Na]⁺216.95977147.3
[M+NH₄]⁺212.00437139.7
[M+K]⁺232.93371136.4
[M-H]⁻192.96327128.4
[M+Na-2H]⁻214.94522137.7
[M]⁺193.97000133.5
[M]⁻193.97110133.5

These collision cross-section values provide a fingerprint for the identification of 2-Chlorobenzothiazole-6-carbonitrile in complex mixtures and can be utilized for structural confirmation in analytical studies.

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